N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine

概要

説明

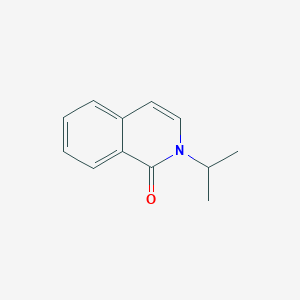

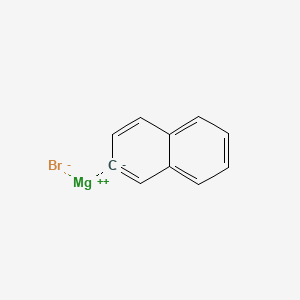

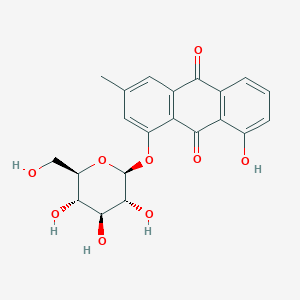

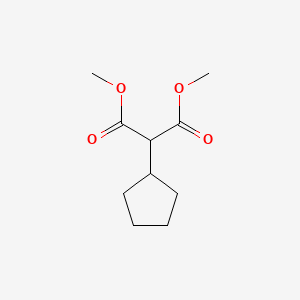

“N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)quinazolin-2-amine” is a chemical compound. It contains a quinazolin-2-amine group, which is a type of heterocyclic compound, and a tetramethyl-1,3,2-dioxaborolan-2-YL group .

Synthesis Analysis

The synthesis of such compounds often involves borylation, a process where a boron group is added to a molecule . In the presence of a palladium catalyst, borylation can occur at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate .Molecular Structure Analysis

The molecular structure of this compound includes a quinazolin-2-amine group attached to a tetramethyl-1,3,2-dioxaborolan-2-YL group. The empirical formula is C14H22BNO2, and the molecular weight is 247.15 .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo hydroboration, a process where a boron group is added to an alkene or alkyne in the presence of transition metal catalysts .科学的研究の応用

Synthesis and Characterization

Synthesis of Quinazoline Derivatives : A range of quinazoline derivatives, including those with potential therapeutic activities, has been synthesized through various chemical reactions. These compounds often serve as key intermediates or final products in the development of drugs targeting specific biological pathways or diseases. For instance, the synthesis of [11C]gefitinib targets epidermal growth factor receptor tyrosine kinase for imaging with positron emission tomography, indicating its application in cancer research (Holt et al., 2006).

Characterization of Biological Activity : Various quinazoline derivatives have been characterized for their antipsychotic, anticonvulsant, antimicrobial, and antitumor activities. These studies often involve comprehensive analysis through spectral data and biological assays to establish the efficacy of these compounds against specific targets (Kaur et al., 2010).

Biological Applications

Antitumor and Antimalarial Activities : Quinazoline derivatives have shown promising antitumor and antimalarial activities. For example, benzimidazole-quinazoline hybrids have been synthesized and screened for in vitro antitumor activities, displaying significant inhibition for various cancer cell lines (Sharma et al., 2013). Additionally, 6,7-dimethoxyquinazoline-2,4-diamines have been explored for their antimalarial activity, with some compounds identified as promising drug leads (Mizukawa et al., 2021).

Antibacterial and Antitubercular Agents : The search for new antibacterial and antitubercular agents has led to the development of quinazolin-4-ones linked with 1,3-thiazole hybrids, demonstrating efficacy against Mycobacterium tuberculosis (Nagaladinne et al., 2020).

Material Science and Chemical Synthesis

- Novel Synthesis Methods : Research has focused on developing novel synthesis methods for quinazoline derivatives, such as the use of microwave irradiation, which offers advantages in terms of reaction speed and efficiency (Luo et al., 2012). These methods contribute to the broader field of material science by providing efficient pathways to synthesize compounds with potential applications in various domains.

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, compounds with similar structures have been used as electrolyte additives to induce the decomposition of PF6-, forming a dense and robust solid electrolyte interface (SEI) rich in LiF, which is used to suppress lithium dendrite growth .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)11-6-7-12-10(8-11)9-18-13(17-5)19-12/h6-9H,1-5H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHAVMAMDKOAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582079 | |

| Record name | N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

913067-91-1 | |

| Record name | N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。